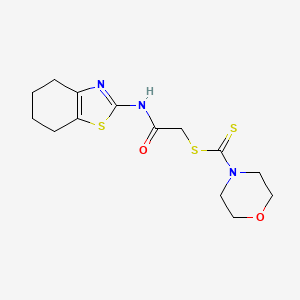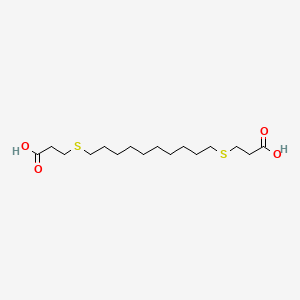
4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- is a complex organic compound that belongs to the phenanthridine family Phenanthridines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through thermal cyclization reactions of N-alkylated 2-aminobiphenyls.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of phenanthridine with appropriate carboxylic acid derivatives under suitable conditions.
Attachment of the Dimethylaminoethyl Substituent:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Cyclization: Thermal cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of oncology.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes and receptors, modulating their activity and triggering cellular responses .
Comparación Con Compuestos Similares
4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- can be compared with other phenanthridine derivatives, such as:
Phenanthridine: The parent compound, known for its basic structure and biological activities.
Carbazole: Another heterocyclic compound with similar structural features but different biological properties.
Phenanthrene: A related polycyclic aromatic hydrocarbon with distinct chemical behavior.
The uniqueness of 4-Phenanthridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-phenyl- lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
112421-80-4 |
|---|---|
Fórmula molecular |
C24H23N3O |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-6-phenylphenanthridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O/c1-27(2)16-15-25-24(28)21-14-8-13-20-18-11-6-7-12-19(18)22(26-23(20)21)17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3,(H,25,28) |
Clave InChI |
UJCNJJOHMYCWBI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=C1N=C(C3=CC=CC=C23)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


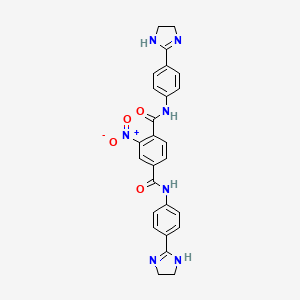
![Chloro-[4-[chloro(diphenyl)silyl]phenyl]-diphenylsilane](/img/structure/B15196623.png)

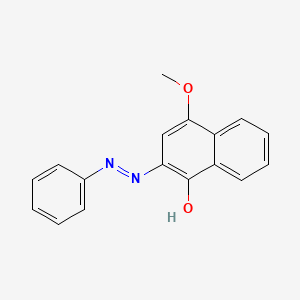
![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
![(2R)-3-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15196669.png)
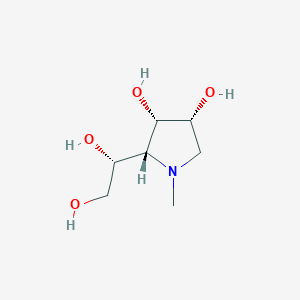
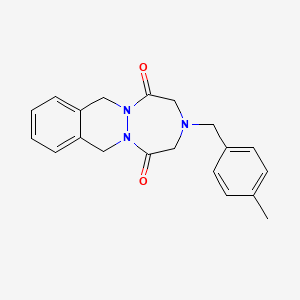
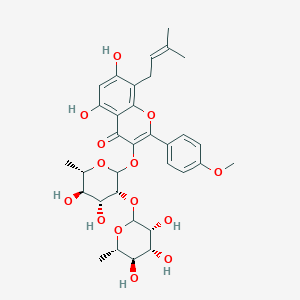
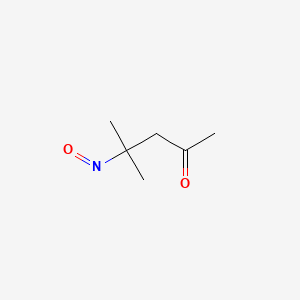
![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
